![molecular formula C16H10BrN3O3S B2909390 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide CAS No. 476463-45-3](/img/structure/B2909390.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized for various pharmacological activities .Molecular Structure Analysis
The molecular structure of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” involves a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide” include a molecular weight of 502.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALUPRGVJBTVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

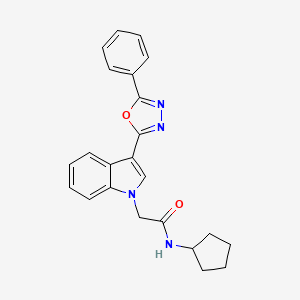
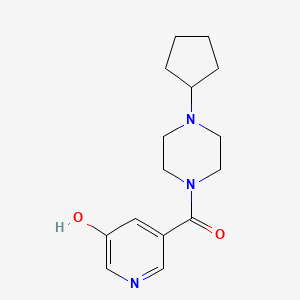
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
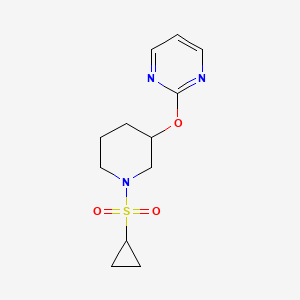
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)
![1,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B2909316.png)
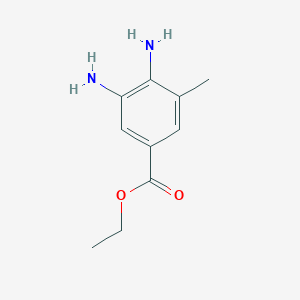
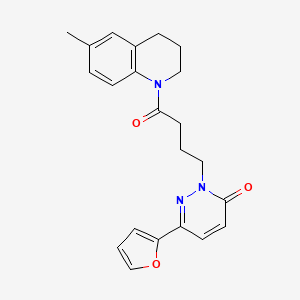
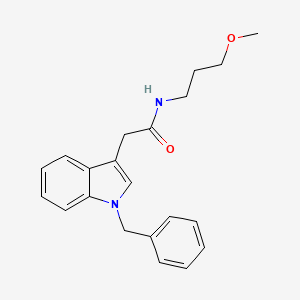
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)

![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)